molecular formula C11H10ClNO B2931695 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole CAS No. 1510620-70-8

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole

Cat. No.: B2931695
CAS No.: 1510620-70-8
M. Wt: 207.66
InChI Key: JCGZHGHORPDCOM-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a phenyl group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole can be achieved through several methods. One common approach involves the reaction of 4-methyl-5-phenyl-1,2-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zinc iodide or aluminum chloride can be used to enhance the reaction rate and selectivity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), bases (sodium hydride, potassium carbonate), solvents (dichloromethane, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride, palladium on carbon), solvents (ethanol, tetrahydrofuran).

Major Products

Scientific Research Applications

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloromethyl group in this compound imparts unique reactivity, making it a valuable intermediate for various chemical transformations. Its ability to undergo substitution reactions with a wide range of nucleophiles makes it versatile for synthesizing diverse derivatives .

Properties

IUPAC Name

3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-8-10(7-12)13-14-11(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGZHGHORPDCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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